molecular formula C13H16F3NO B14842065 5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine

5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14842065
M. Wt: 259.27 g/mol
InChI Key: PZNHJDVKLSHNMD-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO It is a pyridine derivative characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-3-iodo-2-(trifluoromethyl)pyridine: Similar in structure but contains an iodine atom instead of a cyclopropoxy group.

    5-Tert-butyl-3-methoxy-2-(trifluoromethyl)pyridine: Contains a methoxy group instead of a cyclopropoxy group.

Uniqueness

5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

5-tert-butyl-3-cyclopropyloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO/c1-12(2,3)8-6-10(18-9-4-5-9)11(17-7-8)13(14,15)16/h6-7,9H,4-5H2,1-3H3

InChI Key

PZNHJDVKLSHNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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